molecular formula C25H21N3O5 B6029534 methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate

methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate

Cat. No.: B6029534
M. Wt: 443.5 g/mol
InChI Key: QCZJRMVBAQAMBX-UHFFFAOYSA-N
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Description

Methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate is a complex organic compound with the molecular formula C23H19N3O5. This compound is notable for its unique structure, which includes a phthalazinone moiety linked to a phenyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the phenyl group and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Preparation of Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate
  • Methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}benzoate)

Uniqueness

Methyl (4-{[(1-oxo-4-phenylphthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone core and phenyl group contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-[4-[[2-(1-oxo-4-phenylphthalazin-2-yl)acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-32-23(30)16-33-19-13-11-18(12-14-19)26-22(29)15-28-25(31)21-10-6-5-9-20(21)24(27-28)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZJRMVBAQAMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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